Fmoc-S-benzyl-L-cysteine Fmoc-S-benzyl-L-cysteine
Brand Name: Vulcanchem
CAS No.: 53298-33-2
VCID: VC21537704
InChI: InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
SMILES: C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C25H23NO4S
Molecular Weight: 433.5 g/mol

Fmoc-S-benzyl-L-cysteine

CAS No.: 53298-33-2

Cat. No.: VC21537704

Molecular Formula: C25H23NO4S

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-S-benzyl-L-cysteine - 53298-33-2

CAS No. 53298-33-2
Molecular Formula C25H23NO4S
Molecular Weight 433.5 g/mol
IUPAC Name (2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C25H23NO4S/c27-24(28)23(16-31-15-17-8-2-1-3-9-17)26-25(29)30-14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
Standard InChI Key AKXYVGAAQGLAMD-QHCPKHFHSA-N
Isomeric SMILES C1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Identity and Structure

Fmoc-S-benzyl-L-cysteine, also known by several synonyms including FMOC-CYS(BZL)-OH and Fmoc-L-Cys(Bzl)-OH, is characterized by its specific chemical structure and properties that make it valuable for peptide synthesis applications.

Chemical Identifiers and Nomenclature

The compound possesses several standard identifiers that allow for precise identification across chemical databases and literature sources:

PropertyValue
CAS Number53298-33-2
Molecular FormulaC25H23NO4S
Molecular Weight433.5 g/mol
IUPAC Name(2R)-3-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
PubChem CID11750859
InChI KeyAKXYVGAAQGLAMD-QHCPKHFHSA-N
SMILESC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

The systematic IUPAC name reflects the compound's stereochemistry and functional groups, with the (2R) designation indicating the absolute configuration at the alpha carbon of the amino acid .

Structural Features

Fmoc-S-benzyl-L-cysteine consists of three main structural components:

  • The L-cysteine amino acid core with its carboxylic acid group

  • The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group attached to the alpha-amino group

  • The benzyl group protecting the sulfur atom of the cysteine side chain

This dual protection strategy allows for orthogonal deprotection during peptide synthesis, where the Fmoc group can be selectively removed under mild basic conditions while the benzyl protection on the sulfur remains intact .

Physical and Chemical Properties

Fmoc-S-benzyl-L-cysteine exhibits specific physical and chemical properties that influence its handling, storage, and application in research:

PropertyValue
Physical FormSolid
Melting Point120-130 °C
Boiling Point663.2±55.0 °C (Predicted)
Density1.298±0.06 g/cm³ (Predicted)
pKa3.47±0.10 (Predicted)
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone
Storage ConditionsSealed in dry conditions, 2-8°C
Purity (Commercial)≥98.0% (HPLC)

The compound's solubility in various organic solvents makes it suitable for diverse synthetic procedures, while its specific storage requirements help maintain stability over time .

Applications in Peptide Synthesis

Fmoc-S-benzyl-L-cysteine plays a crucial role in solid-phase peptide synthesis (SPPS), particularly in the widely adopted Fmoc strategy for peptide construction.

Role in Fmoc-Based Solid-Phase Peptide Synthesis

In peptide synthesis, Fmoc-S-benzyl-L-cysteine serves as a protected building block that allows for the controlled incorporation of cysteine residues. The Fmoc group on the alpha-amino function is designed to be removed under basic conditions using piperidine, while the benzyl protection on the sulfur remains stable throughout the synthesis until final cleavage and deprotection steps .

The standard coupling protocol for incorporating Fmoc-S-benzyl-L-cysteine in peptide synthesis typically involves:

StepReagents and ConditionsPurpose
Coupling5-fold excess of amino acid, DIC, HOAt with 5 min preactivation in DMF for 2 hoursAttachment of the protected amino acid to the growing peptide chain
Fmoc Deprotection20% piperidine/DMF (2 × 5 min)Removal of the Fmoc protecting group
Peptide Cleavage96:2:2 TFA/TIPS/H₂O for 1.5 hRelease of the completed peptide from the solid support

This strategic protection and coupling approach prevents unwanted side reactions involving the highly reactive thiol group of cysteine during the iterative cycles of peptide synthesis .

Advantages in Peptide Chemistry

The use of Fmoc-S-benzyl-L-cysteine in peptide synthesis offers several significant advantages:

  • Enhanced stability of the thiol group throughout multiple synthetic steps

  • Prevention of disulfide bond formation during synthesis

  • Compatibility with the standard Fmoc-SPPS methodology

  • Improved yields of final peptide products

  • Facilitation of controlled thiol reactivity in the final peptide

These advantages make Fmoc-S-benzyl-L-cysteine an essential component for researchers developing complex peptides with precise structural requirements .

Research Applications

Beyond its fundamental role in peptide synthesis, Fmoc-S-benzyl-L-cysteine has contributed to advances in various research fields.

Drug Discovery and Development

The compound serves as a valuable tool in the pharmaceutical industry, particularly for developing new therapeutics targeting specific diseases. Its application in peptide synthesis has enabled the creation of peptide-based drug candidates with diverse pharmacological activities .

Researchers have utilized Fmoc-S-benzyl-L-cysteine to synthesize peptides with the following therapeutic potential:

  • Anticancer peptides that can target specific cancer cell mechanisms

  • Antimicrobial peptides capable of disrupting bacterial membranes

  • Peptide-based enzyme inhibitors for various disease targets

  • Immunomodulatory peptides that influence immune system function

The precise control over cysteine incorporation allows for the development of peptides with defined secondary structures and specific biological activities essential for drug discovery .

Bioconjugation Applications

Fmoc-S-benzyl-L-cysteine plays a crucial role in bioconjugation processes, where it enables the attachment of drugs or imaging agents to biomolecules. This application has been particularly valuable in developing:

  • Targeted drug delivery systems

  • Molecular imaging probes

  • Peptide-drug conjugates

  • Biofunctional nanomaterials

The controlled incorporation of cysteine residues using this protected derivative provides specific attachment points for conjugation reactions, enhancing the efficacy and specificity of the resulting bioconjugates .

Protein Engineering

In protein engineering applications, Fmoc-S-benzyl-L-cysteine has been instrumental in modifying proteins to:

  • Study protein structure-function relationships

  • Improve protein stability for biotechnological applications

  • Introduce site-specific modifications for biophysical studies

  • Create fusion proteins with enhanced properties

This has contributed significantly to advancements in biotechnology and research methods that require precise control over protein structure and function .

Novel Research Findings

Recent research involving Fmoc-S-benzyl-L-cysteine and related S-benzyl cysteine derivatives has yielded notable findings across multiple fields.

Development of Peptide-Based Hydrogels

A significant recent discovery involves the creation of a cyclic dipeptide containing S-benzyl cysteine that forms a stable hydrogel under physiological conditions (37°C and pH 7.46). This cyclic dipeptide, cyclo-(Leu-S-Bzl-Cys) (P1), demonstrated remarkable properties:

  • Formed a stable hydrogel that remained intact for more than a year without deformation

  • Exhibited thermoreversibility and stability across a pH range of 6-12

  • Self-assembled into highly cross-linked nanofibrillar networks that immobilized water molecules

Analysis using atomic force microscopy (AFM) and field emission scanning electron microscopy (FE-SEM) revealed the nanoscale architecture of these hydrogels. Additionally, circular dichroism (CD) and Fourier transform infrared (FT-IR) studies confirmed that the self-assembled structures adopted antiparallel β-sheet secondary structures .

The hydrogel showed minimal cytotoxicity toward human colorectal cancer cell line HCT116, even at high concentrations, suggesting potential applications in drug delivery, tissue engineering, and other biomedical fields .

Biological Activities of Synthesized Peptides

Peptides synthesized using Fmoc-S-benzyl-L-cysteine have demonstrated diverse biological activities with potential therapeutic applications:

Biological ActivityKey Findings
Antioxidant PropertiesPeptides containing cysteine residues incorporated using Fmoc-S-benzyl-L-cysteine exhibited significant radical scavenging activity
Antimicrobial ActivityCertain synthesized peptides showed promising efficacy against various bacterial strains
Anticancer EffectsSome peptide derivatives demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis
Enzyme InhibitionSpecific peptides were effective at inhibiting target enzymes involved in disease processes

These findings highlight the compound's importance in developing peptides with therapeutic potential across multiple disease areas.

Comparative Analysis with Other Cysteine Derivatives

Research has also compared the properties and applications of Fmoc-S-benzyl-L-cysteine with other cysteine derivatives used in peptide synthesis:

CompoundStructure/Protecting GroupsAdvantagesLimitations
Fmoc-S-benzyl-L-cysteineFmoc on N, benzyl on SStable under basic conditions; versatile for peptide synthesisRequires specific conditions for S-benzyl removal
Fmoc-S-benzyl-D-cysteineFmoc on N, benzyl on S (D-isomer)Useful for D-amino acid incorporation; stable under basic conditionsLimited natural occurrence of D-amino acids
S-Benzyl-L-cysteineNo N-protection, benzyl on SSimpler structure; useful as a precursorLess stable during peptide synthesis without N-protection
N-Acetyl-S-benzyl-L-cysteineAcetyl on N, benzyl on SStable acetyl group; useful in metabolic studiesLess commonly used in SPPS

This comparative analysis helps researchers select the most appropriate cysteine derivative for their specific synthesis goals and application requirements .

Synthesis and Quality Control

The commercial availability of high-purity Fmoc-S-benzyl-L-cysteine is essential for its research applications, particularly in peptide synthesis where impurities can significantly impact results.

Quality Control Parameters

Commercial Fmoc-S-benzyl-L-cysteine is typically subject to rigorous quality control measures to ensure its suitability for research applications:

ParameterTypical SpecificationAnalytical Method
Purity≥98.0%HPLC
Water Content≤1%Karl Fischer titration
IdentityConfirmation of structureNMR, MS, IR
Optical RotationSpecific to L-configurationPolarimetry
Elemental AnalysisWithin acceptable limits for C, H, N, SCombustion analysis

These quality control measures are essential for ensuring reproducible results in peptide synthesis and other research applications where purity directly impacts outcomes .

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